2-Chloro-6-(trifluoromethoxy)pyridine

Description

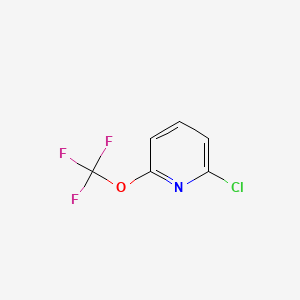

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFNUCAMADABAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678831 | |

| Record name | 2-Chloro-6-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221171-70-5 | |

| Record name | 2-Chloro-6-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(trifluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Chloro-6-(trifluoromethoxy)pyridine: Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine-containing moieties can profoundly alter a molecule's physicochemical and biological properties. Among these, 2-Chloro-6-(trifluoromethoxy)pyridine has emerged as a highly valuable and versatile building block. Its unique trifluoromethoxy (-OCF3) group, combined with a reactive chlorine handle on the pyridine ring, provides a powerful platform for constructing complex molecular architectures with enhanced therapeutic or agrochemical potential.

The CAS Number for this compound is 1221171-70-5 [1]. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its core reactivity and critical role in drug discovery. While specific experimental data for this exact molecule is emerging, we will draw field-proven insights from its closely related and extensively studied analogue, 2-Chloro-6-(trifluoromethyl)pyridine (CAS: 39890-95-4), to illuminate the principles of its reactivity and application[2][3][4].

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. The trifluoromethoxy group significantly influences the compound's electronics and lipophilicity.

| Property | Value / Description | Source |

| CAS Number | 1221171-70-5 | [1] |

| Molecular Formula | C₆H₃ClF₃NO | [1] |

| Molecular Weight | 197.54 g/mol | [5] |

| IUPAC Name | This compound | N/A |

| Appearance | White to colorless powder | [1] |

| XLogP3 (Lipophilicity) | 3.4 | [5] |

| Analogue MP | 32-36 °C (for 2-chloro-6-(trifluoromethyl)pyridine) | [3] |

| Analogue BP | 60-62 °C at 8 mmHg (for 2-chloro-6-(trifluoromethyl)pyridine) | [3] |

Note: Some physical properties are referenced from the close analogue, 2-chloro-6-(trifluoromethyl)pyridine, and are expected to be similar.

Strategic Synthesis of the Trifluoromethoxypyridine Core

The synthesis of trifluoromethyl- and trifluoromethoxypyridines typically follows established industrial pathways that begin with more common precursors like picolines (methylpyridines)[6]. The general and most common strategy involves a two-step process: exhaustive chlorination of the methyl group followed by a halogen exchange (HALEX) reaction.

A plausible and industrially scalable synthesis for the trifluoromethyl analogue, which informs the approach for the trifluoromethoxy variant, is outlined below:

-

Radical Chlorination: Starting with 2-chloro-6-methylpyridine, the methyl group is converted to a trichloromethyl (-CCl₃) group using a chlorinating agent under radical conditions (e.g., UV light)[7].

-

Fluorination (Halogen Exchange): The resulting 2-chloro-6-(trichloromethyl)pyridine is then treated with a fluorine source, such as hydrogen fluoride (HF) or antimony trifluoride/dichloride, to replace the chlorine atoms with fluorine, yielding the -CF₃ group[8].

Synthesizing the -OCF₃ moiety is notoriously more challenging due to the instability of the trifluoromethoxide anion[9]. However, modern methods are being developed. A conceptual pathway would involve constructing the trifluoromethoxy group on a pyridine precursor before other transformations.

Caption: General industrial synthesis route for the trifluoromethylpyridine core.

Chemical Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound is anchored in the reactivity of the C2-chlorine atom. The electron-withdrawing nature of both the pyridine ring nitrogen and the -OCF₃ group makes this position highly susceptible to nucleophilic substitution and an excellent partner in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Hydrolysis

A fundamental transformation is the hydrolysis of the 2-chloro group to a 2-hydroxy group. This reaction typically requires forcing conditions due to the stability of the aromatic ring but provides a direct route to valuable pyridinone scaffolds.

Field-Proven Protocol: Hydrolysis to 2-Hydroxy-6-(trifluoromethoxy)pyridine This protocol is adapted from established methods for the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine[10].

-

Reactor Setup: To a high-pressure reactor (e.g., a Parr reactor), charge this compound (1.0 equiv). Seal the vessel and ensure it is inerted with nitrogen or argon.

-

Reagent Preparation: Prepare an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (10-20% w/v).

-

Reaction Execution: Heat the sealed reactor to 140-150°C. Causality: High temperature and the resulting autogenous pressure are necessary to overcome the activation energy for the SNAr reaction on the pyridine ring.

-

Reagent Addition: Using a high-pressure pump (e.g., HPLC pump), add the aqueous alkali hydroxide solution (2.0-2.5 equiv) to the reactor over 1-2 hours while maintaining the internal temperature.

-

Reaction Monitoring: Maintain the reaction at 150°C for an additional 2-4 hours. The reaction can be monitored by taking aliquots (if the system allows) and analyzing via HPLC or GC-MS.

-

Workup and Isolation: Cool the reactor to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture and acidify with concentrated HCl to a pH of ~2-3 to precipitate the product. The resulting solid can be isolated by filtration, washed with cold water, and dried under vacuum.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, making it indispensable in drug discovery. 2-Chloropyridines are effective electrophilic partners in this reaction, enabling the synthesis of a wide array of 2-arylpyridines[11].

Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Inert Atmosphere: In an oven-dried flask under an argon or nitrogen atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst. A common and effective system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%). Causality: The phosphine ligand is crucial for facilitating the catalytic cycle, specifically the oxidative addition and reductive elimination steps. For less reactive aryl chlorides, more electron-rich and bulky ligands may be required[12].

-

Solvent Addition: Add a degassed solvent, such as 1,4-dioxane, toluene, or a mixture like DME/water.

-

Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-(trifluoromethoxy)pyridine.

References

- 1. Buy this compound | 1221171-70-5 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2-氯-6-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C6H3ClF3NO | CID 49871750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)pyridine

This guide provides a comprehensive overview of the physicochemical properties, reactivity, and applications of 2-Chloro-6-(trifluoromethoxy)pyridine. It is intended for researchers, scientists, and professionals in drug development and agrochemical research who utilize fluorinated heterocyclic compounds as key building blocks in synthesis.

Introduction and Strategic Importance

This compound is a halogenated and fluorinated pyridine derivative. The strategic incorporation of a trifluoromethoxy (-OCF₃) group onto the pyridine scaffold imparts a unique combination of properties not achievable with the more common trifluoromethyl (-CF₃) group. The -OCF₃ group is a strong electron-withdrawing moiety, yet it is more lipophilic than a nitro group and is metabolically highly stable. These characteristics make it an invaluable building block in modern medicinal and agricultural chemistry.[1] Understanding its core physicochemical properties is paramount to leveraging its full potential in designing next-generation molecules with enhanced efficacy, stability, and pharmacokinetic profiles.

Molecular Structure and Identification

The foundational structure of this compound consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 6-position with a trifluoromethoxy group. The chlorine atom serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution reactions, while the trifluoromethoxy group profoundly influences the electronic and metabolic properties of the molecule.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1221171-70-5 | [2] |

| Molecular Formula | C₆H₃ClF₃NO | [2][3] |

| Molecular Weight | 197.54 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| InChI Key | GZFNUCAMADABAO-UHFFFAOYSA-N | [2] |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. For a molecule like this compound, these parameters dictate its solubility, membrane permeability, and reactivity, which are essential considerations in drug and pesticide design.

Table 2: Summary of Physicochemical Data

| Property | Value | Significance in R&D | Source |

| Appearance | White to colorless powder/solid | Basic quality control and formulation parameter. | [3] |

| Melting Point | ~33 °C | Defines solid-state handling conditions and purity assessment. | [3] |

| Boiling Point | 78 °C @ 23 mmHg | Important for purification via distillation and assessing volatility. | [3] |

| Solubility | Low in water; soluble in organic solvents | Crucial for selecting appropriate reaction solvents and predicting bioavailability. Poor aqueous solubility is common for highly fluorinated compounds. | [3] |

| XLogP3 | 3.4 | A measure of lipophilicity. A value in this range often correlates with good cell membrane permeability, a key factor in ADME profiling. | [2] |

Spectral and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. Spectroscopic techniques provide the necessary evidence for the identity and integrity of this compound.

Caption: Standard analytical workflow for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to be simple, showing signals corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the substituents will shift these signals downfield.

-

¹⁹F NMR : A single, sharp signal is anticipated for the three equivalent fluorine atoms of the trifluoromethoxy group, providing a clear diagnostic marker for the presence of this moiety.

-

¹³C NMR : Will show six distinct signals for the carbon atoms, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show a molecular ion peak (M+) corresponding to the molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M+ peak).

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for C-F stretching (typically in the 1100-1300 cm⁻¹ region), C-O stretching, and aromatic C-N and C-C vibrations, confirming the presence of the key functional groups.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electronic properties of its substituents. Both the chlorine atom and the trifluoromethoxy group are strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr).

Key Reaction:

-

Nucleophilic Aromatic Substitution (SₙAr) : The chlorine atom at the 2-position is an excellent leaving group. The electron-deficient nature of the pyridine ring facilitates attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols) at this position.[3] This reaction is the cornerstone of its utility as a synthetic intermediate, allowing for the straightforward introduction of diverse functional groups.

Caption: Generalized scheme for Nucleophilic Aromatic Substitution on the title compound.

Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is often used as a bioisostere for other groups to enhance metabolic stability and modulate lipophilicity.[1] The introduction of this moiety can lead to improved pharmacokinetic properties, such as increased oral bioavailability and longer half-life, by blocking sites of metabolic oxidation.

-

Medicinal Chemistry : Used as a key intermediate for synthesizing compounds targeting a wide range of diseases. Its derivatives have been investigated for potential antimicrobial and anticancer activities.[1][3]

-

Agrochemicals : The trifluoromethylpyridine scaffold is a well-established feature in many modern pesticides and herbicides.[4][5] The unique properties of the trifluoromethoxy group can be exploited to develop new active ingredients with improved potency and environmental profiles.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

Hazard Identification : this compound is classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

Experimental Protocol: Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the ADME properties of a drug candidate. The Shake-Flask method is the gold standard for its determination.

Objective : To experimentally determine the LogP value of this compound.

Materials :

-

This compound

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Deionized water (HPLC grade, pre-saturated with n-octanol)

-

Separatory funnels

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC with UV detector

-

Volumetric flasks and pipettes

Methodology :

-

Preparation of Saturated Solvents : Mix n-octanol and water in a large vessel and shake vigorously for 24 hours. Allow the layers to separate completely. The top layer is water-saturated octanol, and the bottom layer is octanol-saturated water.

-

Standard Curve Generation : Prepare a series of standard solutions of the compound in the octanol phase at known concentrations. Measure the absorbance (or HPLC peak area) for each standard to generate a calibration curve.

-

Partitioning Experiment : a. Accurately weigh a small amount of this compound and dissolve it in water-saturated n-octanol to create a stock solution of known concentration. b. In a separatory funnel, combine a precise volume of the octanol stock solution with an equal volume of octanol-saturated water. c. Seal the funnel and shake vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation : a. Let the funnel stand until the layers have clearly separated. b. To ensure complete separation, transfer the mixture to a centrifuge tube and centrifuge for 10-15 minutes.

-

Analysis : a. Carefully withdraw a sample from the n-octanol (organic) phase. b. Dilute the sample as necessary with n-octanol. c. Measure the concentration of the compound in the octanol phase ([Compound]ₒ꜀ₜ) using the previously generated calibration curve.

-

Calculation : a. The concentration in the aqueous phase ([Compound]ₐq) can be determined by mass balance: [Initial Concentration in Octanol] - [Final Concentration in Octanol]. b. Calculate the partition coefficient, P: P = [Compound]ₒ꜀ₜ / [Compound]ₐq c. Calculate LogP: LogP = log₁₀(P)

-

Validation : The experiment should be repeated at least three times to ensure the reproducibility of the results.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H3ClF3NO | CID 49871750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1221171-70-5 [smolecule.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2-Chloro-6-(trifluoromethyl)pyridine CAS#: 39890-95-4 [m.chemicalbook.com]

2-Chloro-6-(trifluoromethoxy)pyridine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-(trifluoromethoxy)pyridine

Abstract

This compound is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group onto a pyridine scaffold imparts a unique combination of properties, including high lipophilicity, metabolic stability, and potent electron-withdrawing effects, which are distinct from the more common trifluoromethyl (-CF₃) analogue.[1][2] These characteristics make it a valuable building block for the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway to this compound, details rigorous protocols for its characterization, and discusses the scientific rationale behind the methodological choices. While public-domain literature on this specific molecule is sparse, the methodologies presented herein are based on well-established and validated chemical transformations for analogous structures.

Strategic Importance in Chemical Design

The trifluoromethoxy group is a fascinating substituent that is often considered a "super halogen" due to its electronic properties. It functions as a strong electron-withdrawing group through induction (σ-effect) while also participating as a weak π-donor through the oxygen lone pairs.[2] This duality allows it to modulate the electronic environment of the pyridine ring, influencing reactivity, pKa, and, critically, interactions with biological targets. Unlike the trifluoromethyl group, the -OCF₃ moiety can adopt a non-planar conformation relative to the aromatic ring, which can be exploited to fine-tune molecular shape and binding affinity.[2] Its recognized stability against metabolic degradation further enhances its appeal in drug development.[1]

Proposed Synthetic Pathway

A logical and robust synthesis of this compound proceeds via a two-stage strategy: the preparation of a key hydroxypyridine intermediate followed by the conversion of the hydroxyl group to the target trifluoromethoxy group. This approach is predicated on established, high-yield transformations for creating aryl trifluoromethyl ethers.[1]

Logical Flow of the Synthesis

Caption: Synthetic workflow from 2,6-Dichloropyridine to the final product.

Stage 1: Synthesis of 2-Chloro-6-hydroxypyridine Intermediate

The foundational step is the creation of the 2-chloro-6-hydroxypyridine precursor from a readily available starting material, 2,6-dichloropyridine.[3] The differential reactivity of the two chlorine atoms allows for selective monosubstitution under controlled conditions.

Experimental Protocol: Selective Monohydrolysis

-

Reactor Setup: To a stirred solution of 2,6-dichloropyridine (1.0 eq) in a suitable high-boiling solvent (e.g., diglyme), add an aqueous solution of sodium hydroxide (1.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 120-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of ~4-5. This protonates the pyridinolate anion, causing the product to precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-6-hydroxypyridine as a solid.

Causality Behind Experimental Choices:

-

Selective Reactivity: The electron-deficient nature of the pyridine ring makes the chlorine atoms susceptible to nucleophilic aromatic substitution. The substitution of the first chlorine atom introduces an electron-donating hydroxyl group (in its deprotonated, pyridinolate form under basic conditions), which deactivates the ring towards further substitution, allowing the reaction to be stopped at the mono-hydrolyzed stage.

-

Acidification: The product exists as the sodium salt (sodium 2-chloro-6-pyridinolate) in the basic reaction mixture. Acidification is crucial to neutralize this salt and precipitate the less soluble neutral hydroxypyridine product.

Stage 2: Trifluoromethoxylation of 2-Chloro-6-hydroxypyridine

This transformation is the core of the synthesis, converting the hydroxyl group into the desired trifluoromethoxy group. A well-documented and scalable method involves a three-step sequence starting from the hydroxypyridine intermediate.[1]

Caption: The multi-step conversion of a hydroxyl to a trifluoromethoxy group.

Experimental Protocol: Hydroxyl to Trifluoromethoxy Conversion

-

Thiocarbonylation: Suspend 2-chloro-6-hydroxypyridine (1.0 eq) in an aqueous solution of sodium hydroxide at 0 °C. Add thiophosgene (CSCl₂, ~1.2 eq) dropwise while maintaining the temperature and basic pH. Stir until the formation of the chlorothionoformate intermediate is complete.

-

Chlorination: Extract the intermediate into a suitable solvent (e.g., dichloromethane). Bubble chlorine gas through the solution at low temperature (0-10 °C) until TLC/GC-MS analysis indicates the complete conversion to the 2-chloro-6-(trichloromethoxy)pyridine intermediate.

-

Fluorination: Carefully remove the solvent under reduced pressure. To the crude trichloromethoxy intermediate, add antimony trifluoride (SbF₃, ~2.0 eq) and a catalytic amount of antimony pentachloride (SbCl₅). Heat the mixture to 140-150 °C. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Purification: After the reaction is complete, the product can be isolated by careful distillation under reduced pressure or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Thiophosgene Route: This is a classic and reliable method for converting phenols and related hydroxyl compounds into trifluoromethyl ethers. The thiocarbonyl intermediate is readily chlorinated.

-

Chlorination/Fluorination: The trichloromethoxy group is a key precursor. The halogen exchange reaction (Halex reaction) driven by antimony fluorides is a powerful method for introducing fluorine. The SbCl₅ catalyst facilitates the process.[1]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes its key physical properties and the expected spectroscopic data based on its structure and analysis of similar compounds.[4]

| Property | Data / Expected Value |

| Molecular Formula | C₆H₃ClF₃NO |

| Molecular Weight | 197.54 g/mol [4] |

| CAS Number | 1221171-70-5[4] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70-7.85 (t, 1H, H4), δ 7.20-7.35 (d, 1H, H3 or H5), δ 7.05-7.15 (d, 1H, H3 or H5) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (C-OCF₃), ~152 (C-Cl), ~140 (C4), ~122 (C3 or C5), ~120.5 (q, ¹JCF ≈ 258 Hz, OCF₃), ~115 (C3 or C5) ppm |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -58 to -60 (s, 3F, OCF₃) ppm |

| Mass Spec (EI) | m/z (%): 197 (M⁺, ~33%), 199 ([M+2]⁺, ~11%), 162 (M-Cl), 128 (M-OCF₃) |

| FT-IR (neat) | ~3100-3000 (Ar C-H), ~1600, 1570 (C=C/C=N), ~1250-1150 (s, C-F stretch), ~800 (C-Cl) cm⁻¹ |

Standard Characterization Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

-

Analysis:

-

¹H NMR: Confirm the presence of three distinct aromatic proton signals. The triplet multiplicity for the H4 proton and two doublets for H3 and H5 are expected.

-

¹³C NMR: Verify the six aromatic carbon signals and the characteristic quartet for the OCF₃ carbon due to one-bond coupling with fluorine.

-

¹⁹F NMR: Observe a singlet in the expected region for a trifluoromethoxy group.

-

Protocol 2: Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into a GC-MS or direct-infusion ESI-MS system.

-

Analysis: In electron ionization (EI) mode, identify the molecular ion peak (M⁺) at m/z 197. Crucially, look for the characteristic M+2 isotope peak at m/z 199 with approximately one-third the intensity of the M⁺ peak, which is definitive proof of the presence of one chlorine atom.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample (or a KBr pellet if solid) in the path of the IR beam.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify the strong, characteristic absorption bands corresponding to the C-F stretching vibrations of the trifluoromethoxy group, typically found in the 1250-1150 cm⁻¹ region.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

-

References

An In-depth Technical Guide to the NMR Data Analysis of 2-Chloro-6-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. For novel or specialized compounds such as 2-chloro-6-(trifluoromethoxy)pyridine, a thorough understanding of its NMR spectral characteristics is crucial for unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide, written from the perspective of a Senior Application Scientist, provides a detailed analysis of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. We will delve into the theoretical basis for the expected chemical shifts and coupling constants, offer a comprehensive experimental protocol for acquiring high-quality data, and present the information in a clear, accessible format. This document is designed to be a practical resource for researchers in synthetic chemistry, drug discovery, and materials science, enabling them to confidently acquire, interpret, and report the NMR data for this and similar fluorinated pyridine derivatives.

Introduction: The Structural Significance of this compound

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in a variety of biological interactions. The introduction of a trifluoromethoxy (-OCF₃) group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The chloro-substituent, in turn, provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The specific substitution pattern of this compound, with its electronically distinct substituents at the ortho positions relative to the nitrogen, creates a unique electronic and steric environment within the aromatic ring. A precise and comprehensive NMR analysis is therefore fundamental to confirming the successful synthesis of this molecule and to understanding its chemical behavior.

Predicted NMR Spectra: A Detailed Analysis

Due to the limited availability of public domain experimental spectra for this compound, this section provides a detailed prediction of the expected ¹H, ¹³C, and ¹⁹F NMR spectra based on established principles of NMR spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

-

Expected Chemical Shifts (δ): The chemical shifts of the pyridine protons are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the trifluoromethoxy group. The protons are expected to resonate in the downfield region, typical for aromatic protons.

-

H4 (para to Nitrogen): This proton is expected to be the most downfield, likely appearing as a triplet.

-

H3 and H5 (meta to Nitrogen): These protons will appear as doublets. The relative positions of H3 and H5 will depend on the combined electronic effects of the adjacent chloro and trifluoromethoxy groups.

-

-

Expected Coupling Constants (J): The coupling between adjacent protons on the pyridine ring (³JHH) is typically in the range of 7-9 Hz. The coupling between meta protons (⁴JHH) is smaller, around 2-3 Hz.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~7.8 - 8.0 | t | ³J(H4,H3) ≈ ³J(H4,H5) ≈ 8.0 |

| H3/H5 | ~7.2 - 7.5 | d | ³J(H3,H4) ≈ 8.0 |

| H3/H5 | ~7.0 - 7.3 | d | ³J(H5,H4) ≈ 8.0 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Six distinct signals are expected, five for the pyridine ring carbons and one for the trifluoromethoxy carbon.

-

Expected Chemical Shifts (δ): The chemical shifts of the pyridine carbons are influenced by the electronegativity of the attached atoms and their position relative to the nitrogen. The carbons attached to the electronegative chlorine and oxygen atoms (C2 and C6) will be significantly downfield. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Expected Coupling Constants (J): The key feature of the ¹³C NMR spectrum will be the carbon-fluorine coupling constants (JCF). The one-bond coupling (¹JCF) for the -OCF₃ group is typically large. Longer-range couplings (²JCF, ³JCF) to the pyridine ring carbons will also be observed, providing crucial structural information.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C2 | ~150 - 155 | s | - |

| C6 | ~158 - 162 | q | ²J(C6,F) ≈ 35-40 |

| C4 | ~138 - 142 | s | - |

| C3/C5 | ~115 - 125 | s | - |

| C3/C5 | ~110 - 120 | s | - |

| -OCF₃ | ~120 - 125 | q | ¹J(C,F) ≈ 270-280 |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to be the simplest, showing a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

Expected Chemical Shift (δ): The chemical shift of the -OCF₃ group is sensitive to the electronic environment of the aromatic ring. For trifluoromethoxy groups attached to electron-deficient pyridine rings, the signal is expected to appear in a characteristic upfield region.

-

Expected Multiplicity: The signal will be a singlet, as there are no other fluorine atoms in the molecule to couple with.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | ~ -55 to -65 | s |

Experimental Protocols for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following protocols are recommended for the analysis of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a known fluorine compound can be used.

NMR Instrument Parameters

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans are typically adequate.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Spectrometer Frequency: The corresponding fluorine frequency on the spectrometer (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans are generally sufficient.

-

Visualization of Molecular Structure and NMR Workflow

To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.

Figure 1: Molecular structure of this compound.

Figure 2: A typical workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR spectral features of this compound and a robust set of protocols for their acquisition and analysis. By understanding the predicted chemical shifts, multiplicities, and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei, researchers can confidently identify this molecule, assess its purity, and utilize it in further synthetic endeavors. The methodologies outlined herein are designed to ensure the generation of high-quality, reproducible NMR data, which is the cornerstone of rigorous chemical characterization. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for scientists and professionals working with this and related fluorinated heterocyclic compounds.

IR spectroscopy of 2-Chloro-6-(trifluoromethoxy)pyridine

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-6-(trifluoromethoxy)pyridine

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound, a heterocyclic compound of significant interest in the development of novel pharmaceutical and agrochemical agents.[1][2][3][4] As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the molecule's vibrational characteristics. We will delve into the causality behind experimental choices, provide a robust, self-validating protocol for spectral acquisition, and conduct a detailed interpretation of the infrared spectrum, grounded in authoritative references. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the structural confirmation and purity assessment of this important synthetic intermediate.

Introduction: The Significance of Structural Verification

This compound is a substituted pyridine derivative featuring a chloro and a trifluoromethoxy group at the C2 and C6 positions, respectively. The unique electronic properties conferred by these halogenated substituents make it a valuable building block in medicinal and agricultural chemistry.[3][4] The successful synthesis and purity of this compound are paramount for its application in multi-step synthetic pathways.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1] By measuring the absorption of infrared radiation, which excites the molecule's specific vibrational modes, FTIR provides a unique "molecular fingerprint." This fingerprint allows for the unambiguous confirmation of the pyridine backbone and the successful incorporation of the key chloro and trifluoromethoxy functional groups. This guide explains how to acquire and interpret this fingerprint with scientific rigor.

Molecular Structure

To understand the IR spectrum, one must first consider the molecule's structure and the distinct vibrational units within it.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the initial data acquisition. The following protocol is designed to be a self-validating system, minimizing common sources of error such as atmospheric interference and sample contamination.

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sampling: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is recommended for its ease of use and minimal sample preparation. Alternatively, KBr pellets can be used for solid samples.

-

Sample: this compound, analytical grade.

-

Reagents: Anhydrous solvent (e.g., isopropanol or acetone) for cleaning.

Workflow for Spectral Acquisition

Caption: Standard workflow for FTIR-ATR data acquisition and processing.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium. If using an ATR accessory, clean the crystal surface meticulously with a soft, lint-free wipe dampened with an anhydrous solvent and allow it to evaporate completely. This step is critical to prevent cross-contamination.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum. A co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹ is standard practice.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the built-in clamp to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

-

Sample Spectrum Collection: Collect the sample spectrum using the same parameters (scan number, resolution) as the background scan.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. Apply a baseline correction and, if using ATR, an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

Spectral Analysis and Interpretation

The infrared spectrum of this compound is a composite of the vibrations from its three main structural components: the pyridine ring, the C-Cl bond, and the O-CF₃ group. The spectrum is typically analyzed from higher to lower wavenumbers (4000 cm⁻¹ to 400 cm⁻¹).

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretching | Weak to Medium |

| 1600 - 1550 | Pyridine Ring C=C and C=N Stretching | Medium to Strong |

| 1500 - 1400 | Pyridine Ring C=C and C=N Stretching | Medium to Strong |

| 1300 - 1200 | Asymmetric C-F Stretching (O-CF₃) | Very Strong |

| 1200 - 1100 | Symmetric C-F Stretching & C-O Stretch | Very Strong |

| 1182 - 1094 | C-Cl Stretching (on Pyridine Ring) | Medium |

| 900 - 700 | Aromatic C-H Out-of-Plane Bending | Strong |

Aromatic C-H and Pyridine Ring Vibrations (3100-1400 cm⁻¹)

-

C-H Stretching (3100 - 3000 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the C-H bonds on the pyridine ring. For aromatic systems, these bands are typically found just above 3000 cm⁻¹.[5][6] Their presence confirms the aromatic character of the core structure.

-

Ring Stretching (1600 - 1400 cm⁻¹): Pyridine and its derivatives exhibit a series of characteristic bands in this region corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic ring.[1][5] These bands are often sharp and of medium to strong intensity. The precise positions are sensitive to the nature and location of substituents on the ring.[7] For 2,6-disubstituted pyridines, characteristic patterns emerge that confirm the substitution pattern.

The Trifluoromethoxy Group Fingerprint (1300-1100 cm⁻¹)

This region is dominated by the extremely strong absorptions of the trifluoromethoxy (-OCF₃) group and is the most definitive for confirming its presence.

-

Asymmetric and Symmetric C-F Stretching: The C-F stretching vibrations give rise to some of the most intense bands in the entire IR spectrum. These are typically observed between 1300 cm⁻¹ and 1100 cm⁻¹.[8][9] The intense absorption is due to the large change in dipole moment during the C-F bond vibration. The presence of multiple very strong bands in this region is a primary indicator of a trifluoromethyl or trifluoromethoxy group.

-

C-O Stretching: The stretching vibration of the C-O bond in the Ar-O-CF₃ moiety also contributes to the complex pattern of strong absorptions in this area, often coupled with the C-F stretches.[9]

The Fingerprint Region (Below 1200 cm⁻¹)

This region contains a wealth of information, including stretching vibrations of other single bonds and various bending vibrations.[6]

-

C-Cl Stretching (approx. 1182 - 1094 cm⁻¹): The C-Cl stretch for a chloro-substituted pyridine ring has been assigned in this range.[2] While C-Cl stretches are often found at lower frequencies, conjugation with the aromatic system can influence their position. This band can sometimes be obscured by the powerful C-F absorptions but is a key confirmatory peak.

-

C-H Out-of-Plane (OOP) Bending (900 - 700 cm⁻¹): The out-of-plane bending vibrations of the remaining C-H bonds on the ring produce strong absorptions. The specific pattern and position of these bands are highly diagnostic of the substitution pattern on the aromatic ring.[1][6]

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By following a systematic experimental protocol, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, focusing on the characteristic vibrational modes of the pyridine ring, the powerful C-F stretching bands of the trifluoromethoxy group, and the C-Cl stretching frequency, allows for unequivocal confirmation of the molecular structure. This guide provides the necessary framework for researchers and drug development professionals to confidently utilize FTIR for identity and purity verification, ensuring the integrity of this critical synthetic intermediate in their research and development pipelines.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. "A study of the vibrational spectra of some monosubstituted pyridines" by Hussein Ibrahim Abdel-Shafy [digitalcommons.njit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benthamopen.com [benthamopen.com]

mass spectrometry of 2-Chloro-6-(trifluoromethoxy)pyridine

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-(trifluoromethoxy)pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (CAS No. 1221171-70-5). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for the analysis of this halogenated aromatic compound. We will explore the most effective ionization techniques, predict the detailed fragmentation pathways under Electron Ionization (EI), and provide a validated, step-by-step protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each experimental choice is explained to provide a framework for method development and troubleshooting.

Introduction: The Analytical Significance of this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its unique combination of a chlorinated pyridine core and a trifluoromethoxy group imparts specific chemical properties that are valuable in the synthesis of complex molecules. The accurate identification and characterization of this compound are paramount for quality control, reaction monitoring, and metabolite identification studies.

Mass spectrometry (MS) stands as a primary analytical tool for this purpose due to its exceptional sensitivity and specificity.[1] This guide focuses on predicting the compound's behavior under mass spectrometric analysis, providing a robust framework for its unambiguous identification. While an experimentally verified mass spectrum for this specific molecule is not widely published, this guide establishes a theoretical fragmentation pattern based on the well-documented principles of mass spectrometry for halogenated, trifluoromethoxy-substituted, and aromatic heterocyclic compounds.[2][3][4]

Compound Profile:

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1221171-70-5 | [5][6] |

| Molecular Formula | C₆H₃ClF₃NO | [5][6] |

| Molecular Weight | 197.54 g/mol | [5] |

| Exact Mass | 196.9855259 Da | [5] |

The Analytical Workflow: A Strategic Approach

The analysis of a semi-volatile, thermally stable molecule like this compound is ideally suited for a Gas Chromatography-Mass Spectrometry (GC-MS) workflow. This approach provides excellent separation from matrix components and yields highly detailed mass spectra for structural elucidation.

Caption: Standard workflow for GC-MS analysis of the target compound.

Ionization: Generating the Molecular Ion

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation.[7]

Electron Ionization (EI): The Gold Standard for Structural Elucidation

For a molecule like this compound, Electron Ionization (EI) is the preferred method.[8] It is a "hard" ionization technique that imparts significant energy into the analyte molecule, inducing reproducible and information-rich fragmentation.[9] The standard 70 eV electron beam energy is sufficient to overcome the ionization potential of the molecule and cause cleavage of its weakest bonds, providing a unique fragmentation "fingerprint."

Causality: Why is EI superior here?

-

Volatility: The compound is expected to be sufficiently volatile and thermally stable for GC introduction, a prerequisite for EI.[10]

-

Structural Information: The goal is not just to determine the molecular weight but to confirm the structure. The detailed fragmentation patterns from EI are essential for this.[9]

-

Library Matching: EI spectra are highly standardized, allowing for potential matching against spectral libraries, although a specific entry for this compound may be rare.[1]

Soft Ionization Techniques: A Complementary Approach

While EI is primary, soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could serve a complementary role.[11]

-

Chemical Ionization (CI): Using a reagent gas like methane, CI produces significantly less fragmentation.[7] Its primary utility would be to generate a strong protonated molecule peak ([M+H]⁺) or an adduct ion, unequivocally confirming the molecular weight of 197.54 Da.

-

Electrospray Ionization (ESI): If analysis were performed via Liquid Chromatography (LC-MS), ESI would be the method of choice.[11] It is a very soft technique that would likely yield the protonated molecule [M+H]⁺ as the base peak with minimal in-source fragmentation.

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 197/199) is governed by the relative strengths of its bonds and the stability of the resulting fragments. The presence of the chlorine atom will produce a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak, a key diagnostic feature.[12]

The following pathways are predicted based on established fragmentation principles for aromatic, halogenated, and trifluoromethoxy-containing compounds.[2][13]

Caption: Predicted EI fragmentation pathways for the title compound.

Detailed Analysis of Key Fragments:

-

Molecular Ion ([M]⁺˙, m/z 197/199): The molecular ion peak should be clearly visible. Its presence and the characteristic ³⁵Cl/³⁷Cl isotope pattern (approx. 3:1 ratio) are the first points of confirmation.[12]

-

Loss of a Chlorine Radical (m/z 162): The C-Cl bond is a likely site for initial cleavage. The loss of a chlorine radical (•Cl) would result in a fragment ion at m/z 162. This peak would be a singlet, lacking the chlorine isotope pattern.

-

Loss of a Trifluoromethyl Radical (m/z 128/130): The C-O bond in the trifluoromethoxy group is activated by the electronegative fluorine atoms. Cleavage can occur with the loss of a trifluoromethyl radical (•CF₃), a common pathway for such compounds.[3] This would yield a fragment ion at m/z 128/130, which would retain the chlorine isotope pattern.

-

Loss of Carbon Monoxide (m/z 102/104): Following the loss of the •CF₃ radical, the resulting fragment (m/z 128/130) could lose carbon monoxide (CO) from the ether linkage, leading to a fragment at m/z 102/104.

-

Pyridine Ring Fission (m/z 75/77): Aromatic rings, while stable, can fragment under 70 eV EI. A characteristic fragmentation of the pyridine ring is the loss of hydrogen cyanide (HCN). The fragment at m/z 102/104 could lose HCN (27 Da) to produce an ion at m/z 75/77.

Summary of Predicted Fragments:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Predicted Fragmentation Pathway |

| 197/199 | [C₆H₃ClF₃NO]⁺˙ | - | Molecular Ion [M]⁺˙ |

| 162 | [C₆H₃F₃NO]⁺˙ | •Cl | α-Cleavage of the C-Cl bond |

| 128/130 | [C₅H₃ClNO]⁺˙ | •CF₃ | Cleavage of the O-CF₃ bond |

| 102/104 | [C₅H₃Cl]⁺˙ | CO | Loss of carbon monoxide from the m/z 128/130 fragment |

| 75/77 | [C₄H₂Cl]⁺ | HCN | Pyridine ring fragmentation via loss of hydrogen cyanide |

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system for the analysis of this compound.

Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

-

Concentration: Prepare a stock solution of the compound at 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

-

Causality: This concentration range is typically optimal for modern GC-MS systems, preventing detector saturation while ensuring excellent signal-to-noise.

-

Instrumentation & Parameters

-

System: A standard Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer.

-

GC Parameters:

-

Injection Volume: 1 µL

-

Inlet Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

-

Inlet Temperature: 250 °C

-

Causality: Ensures rapid and complete vaporization of the analyte without thermal degradation.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

-

Causality: This column chemistry provides excellent resolution for a wide range of aromatic compounds.

-

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 300

-

Causality: This range covers the molecular ion and all predicted major fragments.

-

-

Solvent Delay: 3 minutes to protect the filament from the solvent front.

-

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using GC-EI-MS. This technique provides a detailed fragmentation pattern that serves as a high-confidence structural fingerprint. The predicted fragmentation pathways, initiated by the loss of chlorine or a trifluoromethyl radical, followed by subsequent losses of CO and HCN, provide a clear roadmap for spectral interpretation. The provided experimental protocol offers a robust starting point for method development, ensuring reliable and reproducible characterization of this important chemical entity in research and development settings.

References

- 1. arxiv.org [arxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 4. Pyridine, 2-chloro- [webbook.nist.gov]

- 5. This compound | C6H3ClF3NO | CID 49871750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1221171-70-5 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. rroij.com [rroij.com]

- 10. as.uky.edu [as.uky.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. whitman.edu [whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electronic Properties of 2-Chloro-6-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for tailoring the physicochemical properties of organic molecules. Among these, the trifluoromethoxy (-OCF3) group, in concert with other substituents, offers a powerful tool for modulating electronic characteristics, which in turn govern reactivity, metabolic stability, and intermolecular interactions. This guide provides a comprehensive exploration of the electronic properties of 2-Chloro-6-(trifluoromethoxy)pyridine, a heterocyclic building block of significant interest in drug discovery and agrochemical development.

The pyridine scaffold is a ubiquitous motif in biologically active compounds, and its electronic nature is finely tunable through substitution. The presence of a chlorine atom at the 2-position and a highly electronegative trifluoromethoxy group at the 6-position creates a unique electronic environment. This guide will delve into the theoretical underpinnings of this environment, supported by computational analysis, and connect these properties to practical experimental characterization and implications for synthetic applications.

The Influence of Substituents on the Pyridine Ring's Electronics

The electronic character of the pyridine ring in this compound is dominated by the strong electron-withdrawing effects of both the chlorine and trifluoromethoxy substituents. The trifluoromethoxy group is one of the most powerfully electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the fluorine atoms, which inductively pull electron density away from the methoxy oxygen and, consequently, from the pyridine ring. This effect significantly influences the molecule's reactivity and its potential interactions with biological targets.[1][2][3][4]

The chlorine atom at the 2-position further contributes to the electron-deficient nature of the pyridine ring through its inductive effect. The combination of these two substituents leads to a significant polarization of the molecule and a lower energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring susceptible to nucleophilic attack.

Computational Analysis of Electronic Properties

To provide a quantitative understanding of the electronic landscape of this compound, a computational analysis using Density Functional Theory (DFT) is invaluable. The following data, conceptually based on methods described for similar molecules, illustrates the key electronic parameters.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would be expected to show regions of negative potential (electron-rich) around the nitrogen atom of the pyridine ring and the oxygen and fluorine atoms of the trifluoromethoxy group, while the hydrogen atoms and the carbon atoms of the pyridine ring would exhibit positive potential (electron-poor). This polarization is critical for understanding non-covalent interactions and reactivity.

Conceptual Workflow for MEP Calculation

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO is expected to be relatively low in energy due to the strong electron-withdrawing substituents.

-

LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons. The presence of the chloro and trifluoromethoxy groups significantly lowers the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic aromatic substitution.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

| Parameter | Conceptual Calculated Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates a molecule that is not a strong electron donor. |

| LUMO Energy | ~ -1.2 eV | Indicates a strong propensity to accept electrons. |

| HOMO-LUMO Gap | ~ 6.3 eV | Suggests good kinetic stability but with reactive sites for nucleophilic attack. |

Dipole Moment

The significant difference in electronegativity between the substituents and the pyridine ring results in a substantial molecular dipole moment. This high polarity influences the molecule's solubility and its ability to engage in dipole-dipole interactions, which is a critical consideration in drug design for binding to target proteins.

| Parameter | Conceptual Calculated Value |

| Dipole Moment | ~ 3.5 Debye |

Experimental Characterization of Electronic Properties

While computational methods provide valuable insights, experimental techniques are essential for validating and complementing theoretical predictions.

Cyclic Voltammetry

Cyclic voltammetry is a powerful electrochemical technique to probe the redox properties of a molecule. For this compound, cyclic voltammetry can be used to determine its reduction potential. Due to the electron-deficient nature of the pyridine ring, the molecule is expected to have a relatively high reduction potential, indicating its susceptibility to accepting an electron. The fluoro-substituted compounds generally have a higher reduction potential.[5]

Experimental Protocol: Cyclic Voltammetry

-

Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).

-

Preparation of the Analyte Solution: Dissolve a known concentration of this compound in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

-

Data Analysis: Determine the reduction potential from the resulting voltammogram, often referenced against an internal standard such as the ferrocene/ferrocenium couple.

Caption: Workflow for Cyclic Voltammetry Experiment.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima in the UV-Vis spectrum of this compound would correspond to π → π* and n → π* transitions. The positions and intensities of these absorptions are influenced by the electronic nature of the substituents. The strong electron-withdrawing groups are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. For pyridine, the absorption maxima are around 202 nm and 254 nm.[6]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or cyclohexane).

-

Sample Preparation: Prepare a dilute solution of this compound of a known concentration.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Data Acquisition: Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.

Reactivity and Implications in Drug Development

The electronic properties of this compound directly dictate its chemical reactivity. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2- and 6-positions. The chlorine atom is a good leaving group, facilitating the introduction of various nucleophiles to build more complex molecular architectures. This reactivity is a key feature for its use as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][8]

In the context of drug design, the trifluoromethoxy group offers several advantages:

-

Metabolic Stability: The C-F bonds are exceptionally strong and resistant to metabolic degradation, which can lead to an increased half-life of a drug candidate.[9]

-

Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[4]

-

Binding Interactions: The polarized nature of the C-F bonds and the overall molecular dipole moment can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[9]

The combination of a reactive handle (the chlorine atom) and a property-modulating group (the trifluoromethoxy group) makes this compound a highly valuable building block for medicinal chemists.

Conclusion

The electronic properties of this compound are characterized by a highly electron-deficient pyridine ring, a significant molecular dipole moment, and a low-lying LUMO. These features, driven by the potent electron-withdrawing nature of the chloro and trifluoromethoxy substituents, render the molecule susceptible to nucleophilic attack and provide a foundation for its utility as a synthetic intermediate. For researchers and professionals in drug development, a thorough understanding of these electronic characteristics, through both computational and experimental approaches, is paramount for the rational design and synthesis of novel, efficacious, and metabolically robust therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 7. guidechem.com [guidechem.com]

- 8. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-(trifluoromethoxy)pyridine

This document provides a comprehensive technical guide on the safety and handling of 2-Chloro-6-(trifluoromethoxy)pyridine for researchers, scientists, and professionals in drug development. Given the limited publicly available, in-depth safety data for this specific molecule, this guide establishes a robust safety framework by leveraging extensive data from its close structural analogue, 2-Chloro-6-(trifluoromethyl)pyridine, and integrating established principles for handling halogenated and fluorinated aromatic compounds.

Introduction and Analogue-Based Safety Approach

This compound is a fluorinated pyridine derivative of interest in medicinal and agrochemical research. The introduction of the trifluoromethoxy (-OCF₃) group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in modern chemical design[1].

However, comprehensive, peer-reviewed safety and toxicology data for this compound are not extensively documented in public literature. In contrast, its structural analogue, 2-Chloro-6-(trifluoromethyl)pyridine, is well-characterized with multiple available Safety Data Sheets (SDS) from commercial suppliers. The primary structural difference is the presence of an oxygen atom linking the trifluoromethyl group to the pyridine ring. While this influences electronic properties, the core hazards associated with a highly halogenated pyridine ring are expected to be comparable.

Therefore, this guide adopts a cautious, analogue-based approach. The safety protocols herein are primarily derived from the documented hazards of 2-Chloro-6-(trifluoromethyl)pyridine[2][3][4][5][6][7][8]. This methodology provides a strong foundation for risk assessment and safe handling, and it should be coupled with universal prudent laboratory practices for handling novel or under-characterized chemical substances[9].

Physicochemical Properties

Understanding the physical properties of a chemical is fundamental to its safe handling and storage. The data below is compiled for 2-Chloro-6-(trifluoromethyl)pyridine, the primary analogue used for this guide.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₃N | [2][7] |

| Molecular Weight | 181.54 g/mol | [2][7] |

| Appearance | Solid | [5] |

| CAS Number | 39890-95-4 | [3][4][7][8] |

| Boiling Point | 60-62 °C @ 88 mmHg | AK Scientific, Inc. |

| Melting Point | 32-36 °C | AK Scientific, Inc. |

| UN Number | 2811 | [8] |

| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (2-Chloro-6-(trifluoromethyl)pyridine) | [6][8] |

| Transport Hazard Class | 6.1 (Toxic) | [8] |

Hazard Identification and GHS Classification

Based on aggregated data for the analogue 2-Chloro-6-(trifluoromethyl)pyridine, the compound is classified as highly toxic, particularly via ingestion, and is a significant irritant. The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H300 | Danger | Fatal if swallowed[2][3][4][7] |

| Acute Toxicity, Dermal | H310 / H312 | Danger | Fatal/Harmful in contact with skin[4][10] |

| Acute Toxicity, Inhalation | H330 / H331 | Danger | Fatal/Toxic if inhaled[4][10] |

| Skin Corrosion/Irritation | H315 | Danger | Causes skin irritation[4][7][10] |

| Serious Eye Damage/Irritation | H319 | Danger | Causes serious eye irritation[2][3][4][7] |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[4][7] |

Key Mechanistic Insights:

-

High Acute Oral Toxicity: The primary hazard is its potential to be fatal if swallowed[2][3][7]. This necessitates stringent controls to prevent ingestion, including a strict prohibition on eating, drinking, or smoking in the laboratory[4][10].

-

Halogenated Pyridine Toxicity: 2-Chloropyridine derivatives are known to be toxic, with the liver being a primary target organ in animal studies[11]. They can cause local irritation on the skin and mucous membranes[11][12]. Absorption through the skin can lead to systemic effects similar to those from inhalation[12].

-

Irritation: The compound is expected to be a potent irritant to the skin, eyes, and respiratory tract[4][7]. Direct contact must be avoided at all times.

-

Thermal Decomposition: In the event of a fire, halogenated organic compounds can produce highly toxic and corrosive decomposition products, including nitrogen oxides (NOx), carbon oxides, hydrogen chloride gas, and hydrogen fluoride[4].

Risk Assessment and Control Workflow

A self-validating safety protocol begins with a thorough risk assessment. Before any experiment, researchers must evaluate the specific procedures and scale to implement appropriate controls.

Caption: Risk Assessment and Control Implementation Workflow.

Standard Operating Procedures for Safe Handling

Adherence to the following protocols is mandatory when handling this compound and its analogues.

Engineering Controls

The primary defense is to minimize exposure through engineering controls.

-